molecular formula C14H11ClN2O2 B8683805 N-(4-Chlorophenyl)-N'-(3-formylphenyl)urea CAS No. 920536-26-1

N-(4-Chlorophenyl)-N'-(3-formylphenyl)urea

Cat. No. B8683805
Key on ui cas rn: 920536-26-1
M. Wt: 274.70 g/mol
InChI Key: YDJFNLOLEUCSKX-UHFFFAOYSA-N
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Patent
US08163768B2

Procedure details

a mixture of 360 mg of 3-aminobenzaldehyde (0.3 mmoles) and 460 mg of 4-chloro-phenylisocyanate (0.3 mmoles) in 3 ml of DMF is heated under microwave irradiation at 110° C. for 10 minutes. The precipitate formed is filtered giving the desired 1-(4-Chloro-phenyl)-3-(3-formyl-phenyl)-urea. Analytical LC/MS method A: ([M+H]+): 351, RT: 5.30 min (gradient 5 to 85% acetonitrile in 7 min).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][CH:12]=1>CN(C=O)C>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]([NH:1][C:2]2[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=2)=[O:19])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
NC=1C=C(C=O)C=CC1
Name
Quantity
460 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NC1=CC(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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